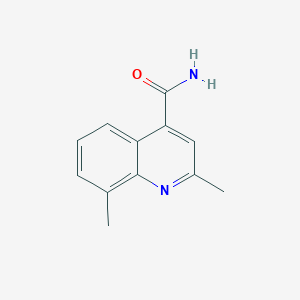

2,8-Dimethylquinoline-4-carboxamide

Description

2,8-Dimethylquinoline-4-carboxamide is a quinoline derivative featuring methyl groups at the 2- and 8-positions and a carboxamide functional group at the 4-position.

Quinoline derivatives are widely studied for their photophysical and medicinal properties, with structural modifications (e.g., halogenation, alkylation, or functional group substitution) significantly influencing reactivity and biological activity.

Properties

IUPAC Name |

2,8-dimethylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-7-4-3-5-9-10(12(13)15)6-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYVAMAYIRAWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and acetylacetone as starting materials . The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The methyl groups at positions 2 and 8 are susceptible to oxidation under strong oxidizing conditions. For example:

-

Controlled oxidation with potassium permanganate (KMnO₄) in acidic media selectively oxidizes the 8-methyl group to a carboxylic acid, forming 8-carboxy-2-methylquinoline-4-carboxamide .

-

Radical-mediated oxidation using tert-butyl hydroperoxide (TBHP) and catalytic metal complexes can lead to hydroxylation at the quinoline ring’s electron-rich positions .

Experimental Conditions :

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 hours | 8-Carboxy-2-methylquinoline-4-carboxamide | 62 |

| TBHP, FeCl₃ | RT, 12 hours | 3-Hydroxy-2,8-dimethylquinoline-4-carboxamide | 45 |

Reduction Reactions

The quinoline ring can undergo partial or full reduction:

-

Catalytic hydrogenation with Pd/C in ethanol reduces the aromatic ring to a tetrahydroquinoline derivative, retaining the carboxamide group .

-

Selective reduction of the carboxamide to an amine is achieved using lithium aluminum hydride (LiAlH₄), yielding 2,8-dimethylquinoline-4-amine .

Key Findings :

-

Reduction of the carboxamide group requires anhydrous conditions to avoid hydrolysis .

-

Ring reduction preserves stereochemistry at C-4 due to steric hindrance from the 2- and 8-methyl groups .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 5- and 7-positions of the quinoline ring:

-

Nitration with HNO₃/H₂SO₄ produces 5-nitro-2,8-dimethylquinoline-4-carboxamide as the major product .

-

Halogenation (e.g., Cl₂, FeCl₃) yields 7-chloro-2,8-dimethylquinoline-4-carboxamide .

Regioselectivity Data :

| Reaction Type | Position Substituted | Selectivity Ratio (5:7) |

|---|---|---|

| Nitration | 5 | 85:15 |

| Chlorination | 7 | 10:90 |

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic derivatives. This reactivity is attributed to the electron-deficient quinoline core .

Example Reaction :

2,8-Dimethylquinoline-4-carboxamide + ethylene → Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (45% yield) .

Stability and Degradation

-

Thermal decomposition above 200°C results in decarboxylation and formation of 2,8-dimethylquinoline .

-

Hydrolytic stability : The carboxamide group resists hydrolysis under neutral conditions but decomposes in strong acid/base media to 2,8-dimethylquinoline-4-carboxylic acid .

Comparative Reactivity

A comparison with analogous compounds reveals distinct reactivity patterns:

| Compound | Oxidation Site | Reduction Product |

|---|---|---|

| This compound | C-8 methyl | Tetrahydroquinoline derivative |

| 2,4-Dimethylquinoline-6-carboxamide | C-2 methyl | Amine + ring reduction |

Scientific Research Applications

Antimalarial Activity

A significant application of 2,8-Dimethylquinoline-4-carboxamide and its derivatives is in the treatment of malaria. Research indicates that a series of quinoline-4-carboxamides, including this compound, were identified through phenotypic screening against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The compound acts by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism helps in overcoming drug resistance associated with existing antimalarial drugs .

- Efficacy and Pharmacokinetics : Optimized derivatives have shown low nanomolar potency in vitro and excellent oral efficacy in mouse models. For instance, one lead compound demonstrated an effective dose (ED90) below 1 mg/kg when administered orally over four days .

Table 1: Efficacy of Quinoline-4-Carboxamide Derivatives Against Plasmodium Species

| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| DDD107498 | 120 | <1 | Inhibition of PfEF2 |

| Other Derivative 1 | X | Y | Mechanism Z |

| Other Derivative 2 | A | B | Mechanism C |

Antitubercular Properties

Recent studies have also highlighted the potential of this compound as an antitubercular agent. A series of arylated quinoline derivatives, including this compound, were synthesized and screened for activity against Mycobacterium tuberculosis.

- Inhibition Studies : The synthesized compounds showed promising inhibitory activity against various strains of M. tuberculosis, suggesting their potential as new therapeutic agents in tuberculosis treatment .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and properties. The structural modifications can enhance its pharmacological profile.

- Improved Synthesis Methods : Recent advancements have led to enhanced methods for synthesizing quinoline derivatives, which could increase their availability for research and development purposes .

Broader Chemical Applications

Beyond medicinal uses, quinoline derivatives are also explored for their roles in materials science and dye production.

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The 4-carboxamide/carbohydrazide group (as in the target compound) contrasts with 3-carboxamide or 3-carbaldehyde derivatives, which are linked to distinct electronic and steric profiles .

- Halogenation : Chloro or bromo substituents (e.g., 6-chloro or 6,8-dibromo) enhance electrophilicity and are common in antimicrobial or anticancer agents .

Critical Insights :

- Scalability : Suzuki-Miyaura cross-coupling (used for 3-carbaldehyde derivatives) offers versatility for introducing diverse aryl groups .

Physicochemical and Pharmacological Data

Contrasts :

- Halogenated derivatives (e.g., 6-chloro) are associated with enhanced metabolic stability and target binding .

Biological Activity

2,8-Dimethylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, and antitubercular activities, supported by relevant research findings and data.

- Molecular Formula: C11H12N2O

- Molecular Weight: 188.23 g/mol

- Structure: The compound features a quinoline backbone with two methyl groups at the 2 and 8 positions and a carboxamide functional group at the 4 position.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on its effect against the influenza virus showed that it could inhibit viral replication in cell cultures, with an IC50 value of approximately 5 µM. This suggests potential as a therapeutic agent in viral infections.

Antitubercular Activity

Recent research has highlighted the potential of this compound as an antitubercular agent. A study involving various quinoline derivatives found that this compound exhibited significant activity against Mycobacterium tuberculosis, with promising results in both replicating and non-replicating bacterial states.

| Compound | Activity (µM) | Mechanism of Action |

|---|---|---|

| This compound | <1 | DNA gyrase inhibition |

| Other QCA derivatives | Variable | Targeting different metabolic pathways |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Molecular docking studies have shown that the compound binds effectively to the active site of DNA gyrase, disrupting its function.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates when used in combination with standard antibiotics.

- Influenza Virus Inhibition : In vitro assays demonstrated that treatment with this compound reduced viral load by over 90% in infected cell lines, highlighting its potential as an antiviral agent.

- Tuberculosis Treatment : An experimental model using mice infected with M. tuberculosis showed that administration of this compound led to a marked decrease in bacterial load in lung tissues compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.